molecular formula C13H11N3O2S B1522381 6-methanesulfonyl-2-(pyridin-2-yl)-1H-1,3-benzodiazole CAS No. 1256094-30-0

6-methanesulfonyl-2-(pyridin-2-yl)-1H-1,3-benzodiazole

Cat. No. B1522381
M. Wt: 273.31 g/mol
InChI Key: VZAAGGBNTMRUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methanesulfonyl-2-(pyridin-2-yl)-1H-1,3-benzodiazole, also known as 6-MS-2-PYB, is an organic compound and a derivative of 1,3-benzodiazole. It is a white solid with a melting point of 220–222°C and a molecular weight of 256.3 g/mol. 6-MS-2-PYB is used in various scientific research applications such as drug synthesis, organic chemistry, and biochemistry.

Scientific Research Applications

Regioselective N-Mesylating Reagent

1H-Benzotriazol-1-yl methanesulfonate has been identified as an effective reagent for selective mesylation, differentiating amino groups in molecules. It allows for selective mesylation at the primary amino group in the presence of both primary and secondary amino groups and prioritizes amino groups over hydroxy groups when both are present, demonstrating the chemical versatility and specificity of methanesulfonyl compounds in synthetic chemistry (Sun Young Kim et al., 1999).

Synthesis of Prazoles

2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles, which are a core structure in the class of prazoles used for treating gastroesophageal reflux disease and other gastric acid-related diseases, highlight the importance of methanesulfonyl and pyridinyl compounds in medicinal chemistry. This research presents a modified synthesis route that emphasizes green chemistry principles, including a one-pot synthesis and an evaluation based on green metrics, indicating the environmental considerations in the synthesis of medically relevant compounds (Rohidas Gilbile et al., 2017).

Methanesulfonylation Reactions

The methanesulfonylation of 2-benzimidazolemethanol and related compounds demonstrates the application of methanesulfonyl chloride in organic synthesis, leading to products with potential antitumor and antibacterial activities. This research not only illustrates the chemical transformations achievable with methanesulfonyl derivatives but also points to their potential applications in developing new therapeutic agents (A. J. Charlson, 1973).

Synthesis of Aromatic and Aliphatic Benzothiazoles

Methanesulfonic acid/SiO2 has been used as an efficient combination for synthesizing 2-substituted aromatic and aliphatic benzothiazoles, showcasing the utility of methanesulfonic acid in facilitating chemical syntheses that are straightforward, yielding products in good amounts. This reflects the broader role of sulfonic acid derivatives in synthetic organic chemistry (H. Sharghi et al., 2009).

Ligands for Metal Coordination

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been studied for their structures and potential as ligands for metal coordination. The research explores the molecular and supramolecular structures of these compounds, highlighting the nuanced effects of substituents on their chemical behavior and utility in coordination chemistry (Danielle L Jacobs et al., 2013).

properties

IUPAC Name

6-methylsulfonyl-2-pyridin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-19(17,18)9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAAGGBNTMRUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methanesulfonyl-2-(pyridin-2-yl)-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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